Octaethylene glycol octadecyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

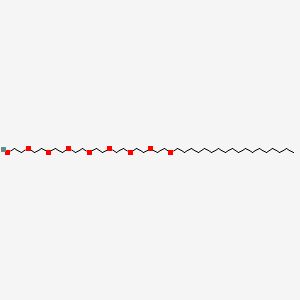

Octaethylene glycol octadecyl ether (OEGOE) is an organic compound commonly used in scientific research and laboratory experiments. It is a non-ionic surfactant which has been used for a variety of applications, including biochemistry, cell biology, and biophysics. OEGOE has both advantages and limitations, and its use is often limited by the availability of the compounds.

Applications De Recherche Scientifique

Chromatographic Analysis

Octaethylene glycol octadecyl ether: is used in liquid chromatography–tandem mass spectrometric (LC–MS-MS) analysis . This method is particularly useful for the determination of compounds like octaethylene glycol monodecyl ether in biological samples, such as rat plasma . The technique involves chromatographic separation on a reversed-phase C18 column and detection using the multiple reaction monitoring mode. This application is crucial for pharmacokinetic studies, where understanding the distribution and concentration of substances within the body is essential.

Pharmacokinetics

In pharmacokinetic research, octaethylene glycol octadecyl ether can be used to study the absorption, distribution, metabolism, and excretion of drugs. A study has demonstrated the use of LC–MS-MS to analyze the pharmacokinetics of octaethylene glycol monodecyl ether in rats, providing insights into its oral bioavailability and kinetic parameters . This information is vital for drug development and safety assessments.

Membrane Protein Studies

This compound is also employed in the study of membrane proteins . It is used as a detergent to maintain membrane proteins in a native-like state for functional analysis . For instance, it can be used in assays for enzymes like ATPase, which are integral to cellular energy transfer and other critical biological processes.

Mixed Micellar Assays

Octaethylene glycol octadecyl ether: is utilized in mixed micellar assays, particularly for the study of enzymes like lipoxygenase at neutral pH . These assays are important for understanding enzyme kinetics and function within a simulated biological environment.

Functional Reconstitution of Virus Envelopes

Researchers use octaethylene glycol octadecyl ether for the functional reconstitution of virus envelopes, such as those of the influenza virus . This application is significant for vaccine development and for studying the mechanisms of viral infection and immunity.

Environmental Safety and Alternative Surfactants

Octaethylene glycol octadecyl ether serves as an alternative to more harmful surfactants like nonylphenol, which are endocrine disruptors and not readily degraded in aquatic environments . Its use in scientific research extends to environmental safety studies, where its degradation and impact on ecosystems are examined.

Mécanisme D'action

Target of Action

Octaethylene glycol octadecyl ether, also known as Octaethylene glycol monododecyl ether (C12E8), is a nonionic surfactant . Its primary targets are membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

The compound interacts with its targets by embedding itself in the lipid bilayer of cell membranes . This interaction alters the membrane’s properties, enabling the surfactant to solubilize membrane proteins . The resulting changes include the disruption of protein-protein interactions and the alteration of protein conformation .

Biochemical Pathways

It is known that the compound can affect the function of membrane proteins, which are involved in numerous biochemical pathways . For example, it has been used in studies to assess intestinal sodium transport mechanisms , indicating a potential effect on ion transport pathways .

Pharmacokinetics

As a surfactant, it is likely to have good bioavailability due to its ability to interact with biological membranes . .

Result of Action

The molecular and cellular effects of Octaethylene glycol octadecyl ether’s action primarily involve changes in the structure and function of membrane proteins . For instance, it has been used in a mixed micellar assay for lipoxygenase acting at neutral pH and for functional reconstitution of influenza virus envelopes .

Action Environment

The action, efficacy, and stability of Octaethylene glycol octadecyl ether can be influenced by various environmental factors. For example, its critical micelle concentration (CMC) is 8×10^-5 M at 25 °C , indicating that its surfactant properties are temperature-dependent . Other factors, such as pH and ionic strength, may also affect its action.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-33-34-43-32-30-41-28-26-39-24-22-37-20-18-35/h35H,2-34H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXCYCTVMORDCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157070 |

Source

|

| Record name | Octaethylene glycol octadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octaethylene glycol octadecyl ether | |

CAS RN |

13149-87-6 |

Source

|

| Record name | Octaethylene glycol octadecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol octadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)

![5,8-Dimethylbenzo[c]phenanthrene](/img/structure/B1616614.png)